molecular formula C44H32N4O B2981331 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine CAS No. 87345-22-0

5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine

Cat. No.: B2981331
CAS No.: 87345-22-0
M. Wt: 632.767
InChI Key: LTTQKPOBKJUMRX-LWQDQPMZSA-N
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Description

5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is a synthetic porphyrin derivative Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes such as oxygen transport and photosynthesis

Future Directions

The future directions of research on 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine could involve its use in various applications. For instance, porphyrins with antioxidant phenol groups in meso positions have been studied for their protective effects on free radical-induced damage of biological substances . Additionally, porphyrin-based materials could be used in photodynamic/photothermal therapy .

Preparation Methods

The synthesis of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with substituted benzaldehydes. One common method is the modified Adler method, which involves the direct condensation of pyrrole with 4-hydroxybenzaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as propionic acid at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinone derivatives, while esterification with acyl chlorides can produce esterified porphyrins.

Comparison with Similar Compounds

5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is unique due to its hydroxyl group, which enhances its antioxidant properties and ability to form hydrogen bonds. Similar compounds include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

4-[(5Z,9Z,15Z,19Z)-10,15,20-triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N4O/c49-32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45-49H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTQKPOBKJUMRX-DETAFOJHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=CC=C7)N5)C8=CC=C(C=C8)O)C9=CC=CC=C9)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C/2=C/3\C=C/C(=C(/C4=CC=C(N4)/C(=C\5/C=C/C(=C(/C6=CC=C2N6)\C7=CC=CC=C7)/N5)/C8=CC=C(C=C8)O)\C9=CC=CC=C9)/N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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